molecular formula C25H27NO5 B14100609 2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14100609
M. Wt: 421.5 g/mol
InChI Key: BVSZIZNRWXCHSC-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno and pyrrole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the coupling and cyclization processes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways or as a potential therapeutic agent.

    Medicine: Research may explore its potential as a drug candidate, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxypropyl)-1-[4-(methoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(3-Hydroxypropyl)-1-[4-(ethoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(3-Hydroxypropyl)-1-[4-(butoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-(3-Hydroxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural elements. This gives it distinct chemical and physical properties, which may result in unique biological activities or industrial applications compared to its similar compounds.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

2-(3-hydroxypropyl)-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27NO5/c1-2-3-6-16-30-18-12-10-17(11-13-18)22-21-23(28)19-8-4-5-9-20(19)31-24(21)25(29)26(22)14-7-15-27/h4-5,8-13,22,27H,2-3,6-7,14-16H2,1H3

InChI Key

BVSZIZNRWXCHSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=CC=CC=C4C3=O

Origin of Product

United States

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